tert-Butyl 3-aminoindoline-1-carboxylate
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Overview
Description
tert-Butyl 3-aminoindoline-1-carboxylate: is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Mechanism of Action
Target of Action
Tert-Butyl 3-aminoindoline-1-carboxylate, also known as 1-N-Boc-3-aminoindoline, is a derivative of indole . Indole derivatives are known to have diverse biological activities and can bind with high affinity to multiple receptors . .
Mode of Action
Indole derivatives are known to interact with their targets and cause changes that result in various biological activities .
Biochemical Pathways
Indole derivatives are known to affect various biological activities, suggesting that they may influence multiple biochemical pathways .
Result of Action
Given that indole derivatives are known to have diverse biological activities , it can be inferred that this compound may have various effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-aminoindoline-1-carboxylate typically involves the reaction of indoline derivatives with tert-butyl carbamate. One common method includes the palladium-catalyzed cross-coupling reaction of tert-butyl carbamate with various aryl halides using cesium carbonate as a base in 1,4-dioxane as the solvent .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-aminoindoline-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like manganese dioxide in carbon tetrachloride.
Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions can occur at the amino group or the indoline ring, often using halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Manganese dioxide in carbon tetrachloride.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide or nucleophiles like sodium azide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indoline-1-carboxylate derivatives, while substitution reactions can produce various substituted indoline compounds.
Scientific Research Applications
tert-Butyl 3-aminoindoline-1-carboxylate has several scientific research applications, including:
Comparison with Similar Compounds
tert-Butyl 3-aminoindoline-1-carboxylate can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indole-3-butyric acid: Another plant hormone used to stimulate root growth.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .
Biological Activity
tert-Butyl 3-aminoindoline-1-carboxylate is a derivative of indole that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biochemical pathways, and potential therapeutic applications, supported by data tables and relevant research findings.
Overview of Biological Activities
Indole derivatives, including this compound, are known for a wide range of biological activities:
- Antiviral
- Anticancer
- Anti-inflammatory
- Antimicrobial
- Antidiabetic
- Antimalarial
These activities suggest that the compound may interact with various cellular targets and biochemical pathways to exert its effects.
Target of Action
The compound primarily interacts with cellular proteins and enzymes, influencing several biochemical pathways. Its action is mediated through binding interactions that can lead to enzyme inhibition or activation, impacting gene expression and cellular metabolism.
Mode of Action
The indole structure allows for versatile interactions with biomolecules. For example, it can react in asymmetric synthesis reactions and participate in palladium-catalyzed cross-coupling reactions, which are essential in organic synthesis.
Biochemical Pathways
Research indicates that this compound influences multiple biochemical pathways:
- Cell Signaling : Modulates pathways involved in cell growth and apoptosis.
- Gene Expression : Alters transcription factors and signaling molecules.
- Cellular Metabolism : Affects metabolic processes in various cell types, particularly cancer cells.
Anticancer Activity
Several studies have demonstrated the anticancer potential of indole derivatives. For instance, compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 2–30 nM. These compounds disrupt microtubule formation, leading to apoptosis in cancer cells .
Antimicrobial Properties
In vitro studies have revealed that this compound exhibits antimicrobial activity against a range of pathogens. The mechanisms include disruption of bacterial cell membranes and interference with essential metabolic processes.
Data Table: Biological Activity Summary
Properties
IUPAC Name |
tert-butyl 3-amino-2,3-dihydroindole-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-13(2,3)17-12(16)15-8-10(14)9-6-4-5-7-11(9)15/h4-7,10H,8,14H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYMMFTVNDRHTLJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2=CC=CC=C21)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30695761 |
Source
|
Record name | tert-Butyl 3-amino-2,3-dihydro-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30695761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
936829-23-1 |
Source
|
Record name | tert-Butyl 3-amino-2,3-dihydro-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30695761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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